molecular formula C8H5N3O2 B120352 4-Phenyl-1,2,4-triazoline-3,5-dione CAS No. 4233-33-4

4-Phenyl-1,2,4-triazoline-3,5-dione

Cat. No.: B120352
CAS No.: 4233-33-4
M. Wt: 175.14 g/mol
InChI Key: ISULLEUFOQSBGY-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,4-triazoline-3,5-dione is an azodicarbonyl compound known for its strong dienophilic properties. It is widely used in organic synthesis, particularly in Diels-Alder reactions, due to its high reactivity with dienes . This compound was first synthesized in 1894 by Johannes Thiele and O. Stange through the oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid .

Mechanism of Action

Target of Action

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an azodicarbonyl compound . It is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . PTAD can also be used as an efficient and selective reagent for the oxidation of thiols to disulfides .

Mode of Action

PTAD interacts with its targets through a variety of chemical reactions. It is known to participate in Diels-Alder reactions as a dienophile . In these reactions, PTAD forms a stable adduct with dienes . PTAD can also act as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .

Biochemical Pathways

The biochemical pathways affected by PTAD are primarily related to its role as a dienophile in Diels-Alder reactions . These reactions are a type of pericyclic reaction used to form rings in organic chemistry, which can lead to the synthesis of complex organic compounds. PTAD’s ability to oxidize thiols to disulfides also implicates it in redox reactions and the regulation of protein function.

Result of Action

The result of PTAD’s action depends on the specific reaction it is involved in. For example, in Diels-Alder reactions, PTAD can help synthesize complex organic compounds . When used as a reagent for the oxidation of thiols to disulfides, PTAD can influence protein function .

Action Environment

The action of PTAD can be influenced by various environmental factors. For instance, PTAD is known to be unstable in aqueous environments This instability could affect its reactivity and the outcomes of the reactions it participates in

Preparation Methods

The synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione involves several steps:

Industrial production methods typically involve similar steps but are optimized for higher yields and purity. The oxidation step can be performed using various oxidizing agents such as lead dioxide or ammoniacal silver nitrate followed by treatment with an ethereal solution of iodine .

Scientific Research Applications

4-Phenyl-1,2,4-triazoline-3,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Phenyl-1,2,4-triazoline-3,5-dione is unique due to its strong dienophilic properties and high reactivity in Diels-Alder reactions. Similar compounds include:

This compound stands out due to its combination of high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-phenyl-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULLEUFOQSBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195142
Record name 4-Phenyl-1,2,4-triazoline-3,5-dione
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4233-33-4
Record name 4-Phenyl-1,2,4-triazoline-3,5-dione
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Record name 4-Phenyl-1,2,4-triazoline-3,5-dione
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Record name 4233-33-4
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Record name 4-Phenyl-1,2,4-triazoline-3,5-dione
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Record name 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione
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Record name 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE
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Synthesis routes and methods

Procedure details

4-Phenylurazole (25gm) and anhydrous sodium sulphate were suspended in methylene chloride. The suspension was cooled in ice and nitrogen dioxide was passed in until all the 4-phenylurazole dissolved. The solution was filtered and the solvent removed under reduced pressure. The solid was either used as obtained or purified by sublimation (at 100°C and 10-5 mm of mercury).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of PTAD?

A1: PTAD has the molecular formula C8H5N3O2 and a molecular weight of 175.14 g/mol.

Q2: What spectroscopic data is available for PTAD?

A2: Researchers commonly employ 1H and 13C NMR spectroscopy to characterize PTAD and its derivatives. [ [] ] Additionally, infrared (IR) spectroscopy can provide information about the characteristic functional groups present in the molecule. [ [] ]

Q3: Is PTAD stable in aqueous environments?

A3: PTAD exhibits limited stability in water and can undergo hydrolysis. This process generates diazenecarbonyl-phenyl-carbamic acid (DACPA), a transient intermediate. [ [] ]

Q4: How can the stability of PTAD be improved?

A4: While PTAD itself is relatively unstable, its precursor, 4-phenylurazole, offers greater stability. PTAD can be generated in situ from 4-phenylurazole using oxidizing agents like Oxone and potassium bromide. [ [] ]

Q5: What types of reactions does PTAD participate in?

A5: PTAD is a highly reactive dienophile and enophile, readily engaging in Diels-Alder and ene reactions. [ [] [] [] [] [] [] [] [] ] It also exhibits electrophilic behavior, reacting with nucleophiles like amines. [ [] ]

Q6: What is the mechanism of PTAD's reaction with alkenes?

A6: The mechanism of PTAD's reaction with alkenes can be solvent-dependent. In aprotic solvents, an aziridinium imide intermediate likely forms, while in protic solvents, direct formation of an open dipolar intermediate may be favored. [ [] ]

Q7: Are PTAD-mediated reactions stereoselective?

A7: Yes, PTAD can participate in stereoselective reactions. For instance, its Diels-Alder reaction with certain dienes exhibits facial selectivity, favoring attack from the less hindered face of the diene. [ [] ] Additionally, the ene reaction of PTAD with chiral allylic alcohols proceeds with diastereoselectivity. [ [] ]

Q8: Can PTAD be used as a cross-linking agent for proteins?

A8: Yes, PTAD has been successfully employed as a novel protein cross-linker. Studies have demonstrated its ability to cross-link phosphorylase b kinase, providing insights into the enzyme's conformational changes upon activation. [ [] ]

Q9: Have computational methods been used to study PTAD's reactivity?

A9: Yes, QM/MM calculations have been employed to investigate the mechanism of PTAD's ene reaction with tetramethylethylene in various solvents. [ [] ] These simulations provide valuable insights into the solvent effects on the reaction pathway and kinetics.

Q10: How do structural modifications of PTAD affect its reactivity?

A10: While specific SAR studies on PTAD are limited in the provided literature, it's important to note that the reactivity can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups may enhance its electrophilicity.

Q11: What are some specific applications of PTAD in organic synthesis?

A11: PTAD finds utility in synthesizing various heterocyclic compounds, including pyridazines, [ [] [] [] ] triazoles, [ [] ] and pyrimidinones. [ [] ] It has also been used in the synthesis of steroidal compounds, such as steroidal 8(14)- and 14(15)-enes. [ [] ]

Q12: Can PTAD be used to derivatize molecules for analytical purposes?

A12: Yes, PTAD derivatization enhances the sensitivity of analyzing vitamin D and its metabolites using LC-MS/MS. [ [] [] [] ] This approach enables the quantification of these compounds in biological samples, even at low concentrations.

Q13: What analytical techniques are used to characterize and quantify PTAD and its derivatives?

A13: Common techniques include NMR spectroscopy, [ [] ] IR spectroscopy, [ [] ] and LC-MS/MS, particularly for analyzing PTAD derivatives of biomolecules like vitamin D. [ [] [] [] ]

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